REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11].C(O)(=O)C.[Br:17]Br>ClCCl>[Br:17][C:8]1[C:9]([OH:10])=[C:4]([C:5]([OH:11])=[CH:6][CH:7]=1)[C:3]([O:2][CH3:1])=[O:12]
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1O)O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
515 μL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure, co-evaporated with ethyl acetate (2×)
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with hexane/ethyl acetate
|
Type
|
CUSTOM
|
Details
|
re-crystallized from hot hexane/ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=O)OC)C(=CC1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |